3-{5-[(Naphthalen-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
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Overview
Description
3-{5-[(Naphthalen-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring, which is further substituted with a naphthalen-2-yloxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(Naphthalen-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives.
Substitution on the Pyridine Ring: The pyridine ring can be introduced by reacting the oxadiazole intermediate with a pyridine derivative under suitable conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{5-[(Naphthalen-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalen-2-yloxy group.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
3-{5-[(Naphthalen-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has several scientific research applications:
Medicinal Chemistry: The compound has potential as an antifungal, antiviral, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis:
Mechanism of Action
The mechanism of action of 3-{5-[(Naphthalen-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, leading to the inhibition of their function .
Comparison with Similar Compounds
Similar Compounds
5-[(Naphthalen-1-yloxy)methyl]-1,3,4-oxadiazole: Similar structure but with a different position of the naphthalen-oxy group.
2-(Naphthalen-2-yloxy)methyl-1,3,4-oxadiazole: Similar structure but with a different substitution pattern on the oxadiazole ring.
Uniqueness
3-{5-[(Naphthalen-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is unique due to the specific positioning of the naphthalen-2-yloxy group and the pyridine ring, which may confer distinct biological and chemical properties compared to its analogs .
Properties
IUPAC Name |
5-(naphthalen-2-yloxymethyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-2-5-14-10-16(8-7-13(14)4-1)22-12-17-20-18(21-23-17)15-6-3-9-19-11-15/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOTXPCJCWJBQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=NC(=NO3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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